3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. The molecule is distinguished by:
- A 3,4-dimethoxyphenylethyl substituent on the thiazolidinone ring.
- A dimethylamino group at the 2-position of the pyrido-pyrimidinone scaffold.
- A Z-configuration at the methylidene bridge linking the two ring systems.
Properties
Molecular Formula |
C25H26N4O4S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[2-(dimethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-15-7-6-11-28-21(15)26-22(27(2)3)17(23(28)30)14-20-24(31)29(25(34)35-20)12-10-16-8-9-18(32-4)19(13-16)33-5/h6-9,11,13-14H,10,12H2,1-5H3/b20-14- |
InChI Key |
KQBRVFSUEBPGRS-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The 3,4-dimethoxyphenylethyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl substituents (e.g., phenyl or chlorophenyl in ) .
- The dimethylamino group likely improves solubility and bioavailability relative to ethylamino () or unsubstituted amino groups .
Key Observations :
- The target compound’s synthesis aligns with classical thiazolidinone condensation methods () but lacks the efficiency of microwave-assisted approaches () .
- The 3,4-dimethoxyphenylethyl group may require specialized aryl bromide precursors, similar to those in .
Pharmacological Activity
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound may enhance COX-2 selectivity compared to 4-chlorophenyl derivatives () .
- Thioxo groups in thiazolidinones are critical for antimicrobial activity, suggesting the target compound could exhibit similar properties .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | ~600 | 3.5 | <0.1 | — |
| Compound | ~480 | 2.8 | 0.3 | |
| Compound (10b) | ~450 | 3.2 | 0.2 |
Key Observations :
- The higher molecular weight and logP of the target compound suggest prolonged half-life but poorer aqueous solubility compared to simpler analogs .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key optimization strategies include:
- Reaction Conditions : Use reflux with precise temperature control (e.g., 80–100°C) and monitor reaction time (typically 6–12 hours) to avoid side products .
- Catalysts and Solvents : Employ Lewis acids (e.g., ZnCl₂) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Basic: What spectroscopic methods are recommended to confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration of the thiazolidinone ring .
- X-ray Crystallography : For unambiguous confirmation of 3D geometry and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect impurities .
Advanced: How should experimental designs account for potential biological activity variability?
- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., cancer cell lines) to establish IC₅₀ values .
- Control Groups : Include analogs lacking the 3,4-dimethoxyphenyl or thioxo groups to isolate structural contributions to activity .
- Reproducibility : Triplicate experiments with independent synthetic batches to assess batch-to-batch variability .
Advanced: What strategies resolve contradictions in reaction yield data between studies?
- Comparative Analysis : Replicate reactions using solvents/catalysts from conflicting studies (e.g., DMSO vs. acetonitrile) under identical conditions .
- DoE (Design of Experiments) : Apply statistical models (e.g., factorial design) to identify critical variables (temperature, catalyst loading) .
- Mechanistic Probes : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps .
Advanced: How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the thioxo-thiazolidinone moiety’s electrostatic interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
- SAR Analysis : Compare docking scores of derivatives with modified substituents (e.g., dimethylamino vs. hydroxyethylamino) to refine pharmacophores .
Advanced: What methodologies enable regioselective modification of the pyrido[1,2-a]pyrimidin-4-one core?
- Protecting Groups : Temporarily block the 2-(dimethylamino) group with Boc before functionalizing the 9-methyl position .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the 3-position using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .
- Microwave-Assisted Synthesis : Reduce reaction times for regioselective substitutions (e.g., 30 min at 120°C) .
Advanced: How can discrepancies in reported antimicrobial vs. anticancer activity be addressed?
- Target-Specific Assays : Screen against Gram-positive bacteria (e.g., S. aureus) and cancer lines (e.g., MCF-7) under standardized conditions .
- Metabolomic Profiling : Use LC-MS to identify metabolite-induced changes in bacterial vs. mammalian cells .
- Resistance Studies : Serial passaging of microbes to assess development of resistance, correlating with structural stability .
Basic: What purification challenges arise, and how are they mitigated?
- Challenge : Co-elution of byproducts with similar polarity.
- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final polishing .
- Purity Criteria : Ensure ≥98% purity via analytical HPLC (UV detection at 254 nm) .
Advanced: What techniques elucidate binding kinetics with protein targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interaction .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .
Advanced: How does this compound compare structurally/functionally to analogs in Table 1?
| Analog | Key Differences | Functional Impact |
|---|---|---|
| Compound A | Lacks 3,4-dimethoxyphenyl | Reduced kinase inhibition |
| Compound B | Replaces thioxo with oxo | Lower antimicrobial potency |
| Compound C | 9-H instead of 9-methyl | Altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
